molecular formula C8H14BrNO2 B1525343 Tert-butyl 3-bromoazetidine-1-carboxylate CAS No. 1064194-10-0

Tert-butyl 3-bromoazetidine-1-carboxylate

Cat. No. B1525343
CAS RN: 1064194-10-0
M. Wt: 236.11 g/mol
InChI Key: RUTPPPNQDPSSBM-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromoazetidine-1-carboxylate, also known as 1-Boc-3-bromoazetidine, is a chemical compound with the formula C₈H₁₄BrNO₂ . It is commonly used in scientific research .


Synthesis Analysis

The synthesis of Tert-butyl 3-bromoazetidine-1-carboxylate involves several steps. One method involves the use of 1-amino-2,3-dibromopropane hydrobromide, dry tetrahydrofuran (THF), phenyllithium (PhLi) solution, acetonitrile (MeCN), lithium bromide (LiBr), and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is stirred at –78 °C for 2 hours, then MeCN, LiBr, and Boc2O are added at –78 °C and warmed to room temperature overnight .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromoazetidine-1-carboxylate is represented by the InChI code 1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule .


Chemical Reactions Analysis

Tert-butyl 3-bromoazetidine-1-carboxylate can participate in various chemical reactions. For instance, it can be used in the synthesis of structures bearing azetidine, pyrrolidine, piperidine, and morpholine core structures .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromoazetidine-1-carboxylate has a molecular weight of 236.11 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.63, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Aliphatic Core Structures in Medicinal Chemistry

Tert-butyl 3-bromoazetidine-1-carboxylate: is instrumental in the synthesis of C(sp3)-rich aliphatic motifs, which are associated with clinical success in drug molecules . The compound serves as a precursor in photoredox-catalyzed reactions, enabling the functionalization of aliphatic rings under mild conditions. This process is crucial for creating diversified small molecule libraries that are built around high-value saturated core architectures .

Development of Saturated Ring Systems

The compound is used to overcome the challenges of direct functionalization of saturated heterocycles, which historically required multistep syntheses . By starting with a saturated core like Tert-butyl 3-bromoazetidine-1-carboxylate , researchers can append different functionalities to create structurally diverse libraries. This strategy opens up access to a complementary realm of chemical space .

Creation of Small Molecule Libraries

In medicinal chemistry, small molecule libraries with aliphatic motifs are less explored compared to aromatic coresTert-butyl 3-bromoazetidine-1-carboxylate allows for the multifunctionalization of these motifs, providing collections of molecules for structure-activity relationship (SAR) studies .

Photoredox Catalysis

This compound plays a significant role in photoredox catalysis, a robust and versatile tool for the synthesis of complex molecules. It enables the generation of 2,3-diaryl azetidine derivatives, which are valuable in various pharmacological applications .

Functionalization Protocols

Tert-butyl 3-bromoazetidine-1-carboxylate: is used in functionalization protocols to access derivatives that are important in the development of polymerase, kinase, and protease inhibitors. These inhibitors are capable of interacting with proteins through hydrogen bonding, which is vital for therapeutic applications .

Chemical Synthesis and Material Science

The compound is also a key player in broader areas of research, including chemical synthesis and material science. Its versatility and reactivity make it a valuable building block in the synthesis of various chemical entities .

Safety and Hazards

Tert-butyl 3-bromoazetidine-1-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-bromoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTPPPNQDPSSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697026
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1064194-10-0
Record name tert-Butyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromoazetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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